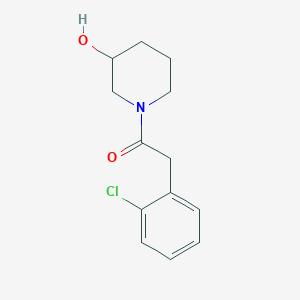
2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 2CP-HPPE, is a synthetic chemical compound with a wide range of applications in scientific research. It has been studied for its potential role in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 2CP-HPPE has been investigated for its potential use in drug development and drug delivery.
Scientific Research Applications
Crystal Structure Analysis
Research on crystal structures involving chlorophenyl and hydroxypiperidin groups provides insights into molecular interactions and conformation. For example, the study of crystal structures like the adduct comprising hydroxypiperidin-1-yl substituents on a chlorophenyl methanone component highlights the importance of intermolecular hydrogen bonding in forming molecular chains, which is crucial for understanding molecular assembly and properties (Revathi et al., 2015).
Environmental Chemistry and Toxicology
In environmental chemistry, compounds with chlorophenyl groups, similar to the one , have been extensively studied for their degradation pathways and environmental impact. For instance, research into the metabolism of DDT and its derivatives in various organisms provides valuable data on environmental persistence and toxicological effects, informing pollution management and remediation efforts (Gold & Brunk, 1982).
Synthetic Chemistry and Catalysis
Studies in synthetic chemistry have explored the use of chlorophenyl and hydroxypiperidin groups in developing novel compounds with potential applications ranging from materials science to biomedicine. For example, research on TEMPO-catalyzed oxidation systems using chlorophenyl groups showcases advances in catalysis and green chemistry, contributing to the development of environmentally benign synthetic methodologies (Li & Zhang, 2009).
Medicinal Chemistry and Drug Design
Although excluding direct applications in drug use and side effects, it's worth noting that structural motifs similar to "2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one" are integral to the design and synthesis of compounds in medicinal chemistry. For instance, compounds containing hydroxypiperidin groups have been synthesized for their potential therapeutic applications, demonstrating the versatility and importance of these chemical motifs in developing new pharmaceuticals (Wanjari, 2020).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-13(17)15-7-3-5-11(16)9-15/h1-2,4,6,11,16H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYARYGLMJIFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



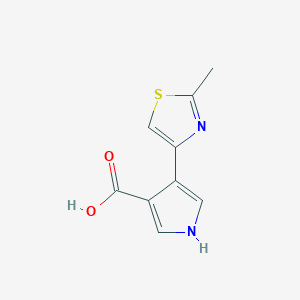

![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)

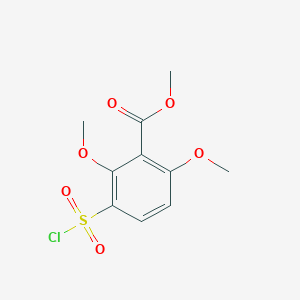
![3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol](/img/structure/B1462604.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-3-carboxylic acid](/img/structure/B1462606.png)
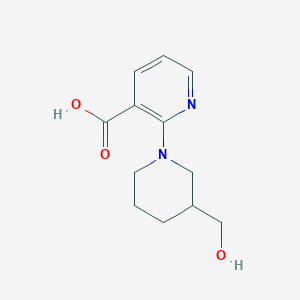
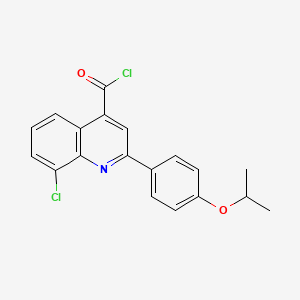
![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)
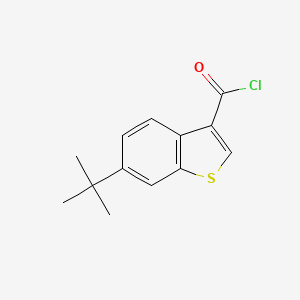
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462613.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)